3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline
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Overview
Description
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline is a chemical compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms on the aniline ring, along with an ethylphenoxy and a methylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-ethylphenol.
Formation of Intermediate: The 4-ethylphenol is reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the 4-ethylphenoxyphosphoryl intermediate.
Coupling Reaction: The intermediate is then coupled with 3,4-dichloroaniline under suitable conditions, such as the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Another dichloroaniline with chlorine atoms at different positions on the aniline ring.
3,5-Dichloroaniline: Similar structure but with chlorine atoms at the 3 and 5 positions.
4,5-Dichloroaniline: Chlorine atoms at the 4 and 5 positions.
Uniqueness
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline is unique due to the presence of the ethylphenoxy and methylphosphoryl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO2P/c1-3-11-4-7-13(8-5-11)20-21(2,19)18-12-6-9-14(16)15(17)10-12/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGOJFPOZBYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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